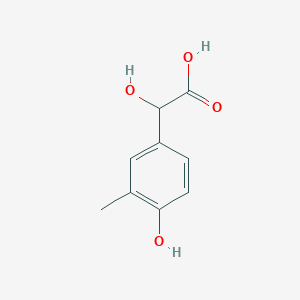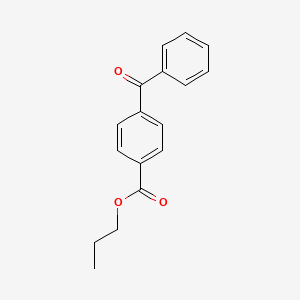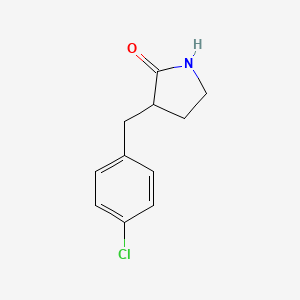
ethyl2-cyclopropylethanecarboximidatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl2-cyclopropylethanecarboximidatehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethanimidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropylethanimidate hydrochloride typically involves the reaction of ethyl cyclopropylacetate with an appropriate amidating agent under controlled conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of ethyl 2-cyclopropylethanimidate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
ethyl2-cyclopropylethanecarboximidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid derivatives, while substitution reactions can produce a variety of substituted ethanimidates.
Aplicaciones Científicas De Investigación
ethyl2-cyclopropylethanecarboximidatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyclopropylethanimidate hydrochloride involves its interaction with molecular targets through its functional groups. The cyclopropyl group can engage in ring-opening reactions, while the ethanimidate moiety can participate in nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
ethyl2-cyclopropylethanecarboximidatehydrochloride can be compared with other similar compounds such as ethyl 2-chloroethanimidate hydrochloride and ethyl 2-bromoethanimidate hydrochloride These compounds share similar structural features but differ in their reactivity and applications The presence of different substituents (eg
List of Similar Compounds
- Ethyl 2-chloroethanimidate hydrochloride
- Ethyl 2-bromoethanimidate hydrochloride
- Ethyl 2-fluoroethanimidate hydrochloride
These compounds highlight the diversity within the ethanimidate family and underscore the unique properties of ethyl 2-cyclopropylethanimidate hydrochloride.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
ethyl 2-cyclopropylethanimidate;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7(8)5-6-3-4-6;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
GADZJRLJURVSLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CC1CC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,6-Dichlorothieno[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8504013.png)
![Methyl 4-[(pyridine-3-ylmethyl)-amino]-cyclohexane-carboxylate](/img/structure/B8504014.png)


